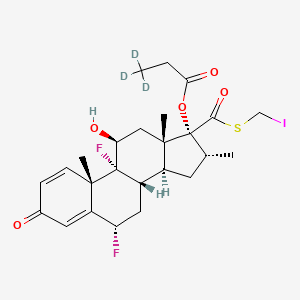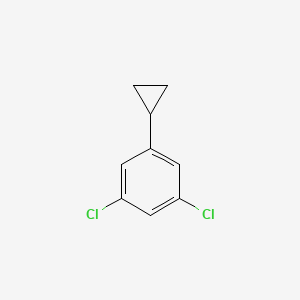
1,3-Dichloro-5-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a cyclopropyl group at the 5 position. This compound is part of the dichlorobenzene family, which is known for its various industrial and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with chlorine atoms at the 1 and 2 positions.
1,4-Dichlorobenzene: Chlorine atoms at the 1 and 4 positions.
Cyclopropylbenzene: Lacks chlorine substituents.
Uniqueness
1,3-Dichloro-5-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H8Cl2 |
|---|---|
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
1,3-dichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
Clave InChI |
IHEZKHDJSZLHJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


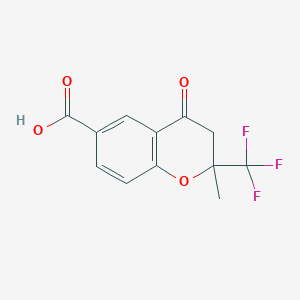


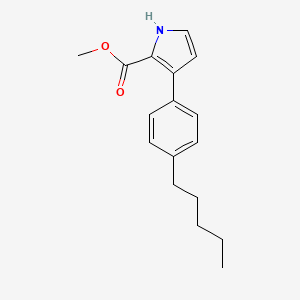
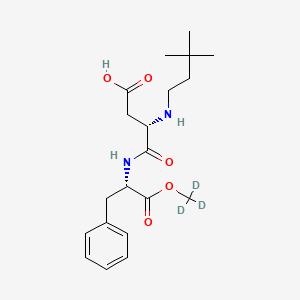

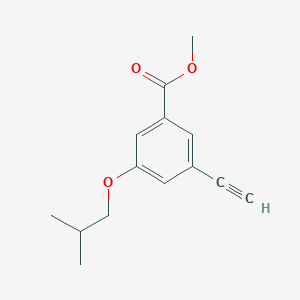
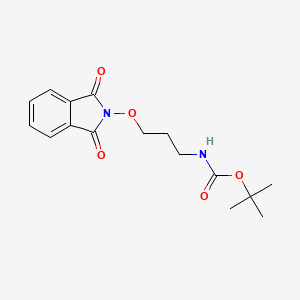

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
